molecular formula C20H25N3O3 B11981347 4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2,6-dimethoxyphenol CAS No. 303095-41-2

4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2,6-dimethoxyphenol

Cat. No.: B11981347
CAS No.: 303095-41-2
M. Wt: 355.4 g/mol
InChI Key: VXTCLMIBILHGHD-KGENOOAVSA-N
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Description

4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2,6-dimethoxyphenol is a complex organic compound with the molecular formula C18H21N3O2. This compound is notable for its unique structure, which includes a piperazine ring, a benzyl group, and a dimethoxyphenol moiety. It is often used in research settings due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2,6-dimethoxyphenol typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Condensation Reaction: The benzylated piperazine is reacted with 2,6-dimethoxyphenol in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2,6-dimethoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Benzyl-1-piperazinyl)imino]methyl}phenol
  • 4-{[(4-Benzyl-1-piperazinyl)imino]methyl}benzoic acid
  • Methyl 4-{[(4-Benzyl-1-piperazinyl)imino]methyl}benzoate

Uniqueness

4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2,6-dimethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

303095-41-2

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

4-[(E)-(4-benzylpiperazin-1-yl)iminomethyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C20H25N3O3/c1-25-18-12-17(13-19(26-2)20(18)24)14-21-23-10-8-22(9-11-23)15-16-6-4-3-5-7-16/h3-7,12-14,24H,8-11,15H2,1-2H3/b21-14+

InChI Key

VXTCLMIBILHGHD-KGENOOAVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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